REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][N:6]=1.O.[NH2:14][NH2:15]>CC(O)C>[C:7]1([C:4]2[S:3][C:2]([NH:14][NH2:15])=[N:6][N:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=NN1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
CUSTOM
|
Details
|
the product was isolated by filtration (110 mg, 57%)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1SC(=NN1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |